

Unveiling 4-Bromohexan-1-ol: A Technical Guide to its Synthesis and Discovery

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Compound of Interest

Compound Name: 4-Bromohexan-1-ol

Cat. No.: B15446133

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the synthesis and discovery of **4-Bromohexan-1-ol**, a halogenated alcohol with potential applications in organic synthesis and drug development. While a singular discovery paper for this specific compound remains elusive in publicly accessible literature, its synthesis can be achieved through established chemical transformations. This document provides a detailed overview of a plausible and effective synthetic route, complete with experimental protocols, quantitative data, and a mechanistic exploration.

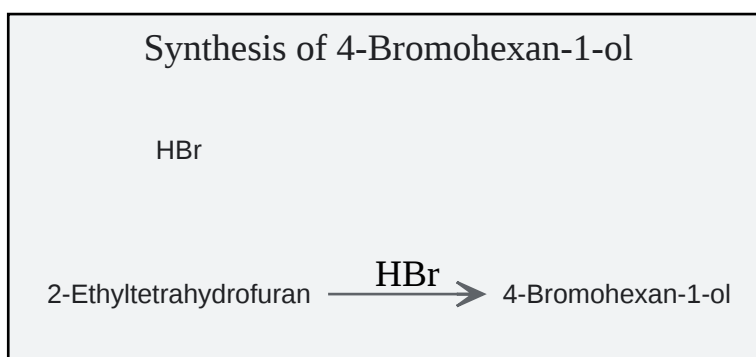
I. Executive Summary

4-Bromohexan-1-ol is a bifunctional molecule featuring both a hydroxyl group and a secondary bromine atom. This unique structure makes it a valuable intermediate for the introduction of a C6 functionalized chain in the synthesis of more complex molecules. The most logical and practical approach for its laboratory-scale preparation involves the regioselective ring-opening of 2-ethyltetrahydrofuran with hydrogen bromide. This method offers a direct pathway to the desired 4-bromo isomer, avoiding the statistical mixture of products that would arise from the direct bromination of hexane-1,4-diol. This guide will focus on this synthetic strategy, providing a comprehensive protocol and expected outcomes.

II. Synthesis of 4-Bromohexan-1-ol

The synthesis of **4-Bromohexan-1-ol** can be efficiently accomplished by the acid-catalyzed cleavage of 2-ethyltetrahydrofuran using hydrogen bromide. This reaction proceeds via a protonated ether intermediate, followed by nucleophilic attack by the bromide ion.

Reaction Scheme:



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Caption: Reaction scheme for the synthesis of **4-Bromohexan-1-ol**.

Experimental Protocol:

The following protocol is a representative procedure for the synthesis of **4-Bromohexan-1-ol** from 2-ethyltetrahydrofuran.

Materials:

- 2-Ethyltetrahydrofuran
- 48% aqueous Hydrogen Bromide (HBr)
- Sulfuric acid (concentrated)
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (brine) solution

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-ethyltetrahydrofuran (1.0 eq) and 48% aqueous hydrogen bromide (2.0 eq).
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- **Reaction:** Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.
- **Neutralization:** Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- **Drying and Filtration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.
- **Solvent Removal:** Remove the diethyl ether under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation to yield pure **4-Bromohexan-1-ol**.

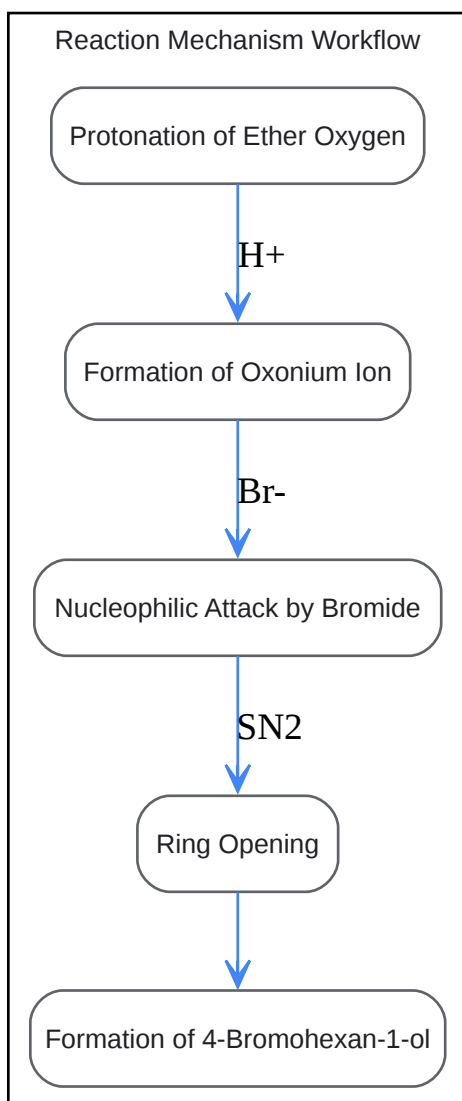
Quantitative Data:

The following table summarizes the expected quantitative data for the synthesis of **4-Bromohexan-1-ol** based on typical laboratory outcomes for similar reactions.

Parameter	Value
Reactants	
2-Ethyltetrahydrofuran	1.0 molar equivalent
48% aq. HBr	2.0 molar equivalents
Conc. H ₂ SO ₄	Catalytic amount
Reaction Conditions	
Temperature	Reflux
Reaction Time	4 - 6 hours
Product Characteristics	
Yield	70-80% (typical)
Appearance	Colorless to pale yellow liquid
Boiling Point	(Predicted) ~95-100 °C at 10 mmHg
Molecular Formula	C ₆ H ₁₃ BrO
Molecular Weight	181.07 g/mol

III. Mechanistic Pathway

The synthesis of **4-Bromohexan-1-ol** from 2-ethyltetrahydrofuran proceeds through a well-established SN2-type ring-opening mechanism.



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